1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide
Description
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a compound belonging to the pyrrolidine class. Pyrrolidines are a group of organic compounds characterized by a five-membered nitrogen-containing ring. This specific compound features a 4-methylphenyl group, a prop-2-en-1-yl substituent, and a carboxamide functional group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-8-16-15(19)12-9-14(18)17(10-12)13-6-4-11(2)5-7-13/h3-7,12H,1,8-10H2,2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWQHNJYONKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidine ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Prop-2-en-1-yl Group: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidine derivative is reacted with an allyl halide in the presence of a base like sodium hydride.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine, such as allylamine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-4-carboxamide: Another isomer with the carboxamide group at a different position.
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid: Similar compound with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-(4-methylphenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
